

Comparative Analysis of Oral Bioavailability: ERD-3111 vs. Vepdegestrant (ARV-471)

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Compound of Interest		
Compound Name:	ERD-3111	
Cat. No.:	B12386981	Get Quote

A detailed examination of the preclinical oral pharmacokinetic profiles of two prominent estrogen receptor PROTAC degraders, **ERD-3111** and Vepdegestrant (ARV-471), reveals significant differences in their oral bioavailability across multiple species. This guide provides a comprehensive comparison of their performance, supported by available experimental data and detailed methodologies, to inform researchers and drug development professionals.

ERD-3111, a novel and potent orally efficacious Estrogen Receptor (ER) α PROTAC degrader, has demonstrated high oral bioavailability in preclinical studies involving mice, rats, and dogs. [1][2][3][4] Vepdegestrant (ARV-471), another orally bioavailable ER degrader currently in clinical development, serves as a key comparator in evaluating the pharmacokinetic properties of next-generation endocrine therapies.

Quantitative Analysis of Oral Bioavailability

The following table summarizes the key pharmacokinetic parameters of **ERD-3111** and Vepdegestrant following oral administration in different preclinical species.



Compo	Species	Dose (mg/kg)	F (%)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/m L)	T½ (h)
ERD- 3111	Mouse	10 (p.o.)	42	1009 ± 153	2	5634 ± 1159	4.0 ± 0.6
Rat	10 (p.o.)	20	267 ± 56	4	2465 ± 543	5.1 ± 0.9	
Dog	5 (p.o.)	66	687 ± 123	2	7456 ± 1342	6.2 ± 1.1	
Vepdege strant (ARV- 471)	Mouse	5 (p.o.)	17.91 ± 4.35	-	-	2913 ± 707	3.64 ± 1.40
Rat	5 (p.o.)	24.12 ± 9.39	-	-	1147 ± 446	4.07 ± 0.42	
Dog	-	5	-	-	-	11	_

Note: There is conflicting data in the literature regarding the oral bioavailability of Vepdegestrant in mice, with another source reporting a value of 59%. This discrepancy should be considered when evaluating the data.

Experimental Protocols

The determination of oral bioavailability for both **ERD-3111** and Vepdegestrant involved standard preclinical pharmacokinetic studies. The general methodology is outlined below.

In Vivo Pharmacokinetic Studies

Animal Models:

Mice: Male ICR mice were utilized for the pharmacokinetic studies of Vepdegestrant.[5]
Specific mouse strains for ERD-3111 studies are detailed in the primary publication's supplementary materials.



- Rats: Male Sprague-Dawley rats were used for the pharmacokinetic analysis of Vepdegestrant.[5] Details on the rat strain for ERD-3111 studies are available in the associated supplementary information.
- Dogs: Beagle dogs are a common model for larger animal pharmacokinetic studies and were used for ERD-3111 evaluation.

Dosing and Administration:

- **ERD-3111**: For oral administration, **ERD-3111** was formulated in a vehicle suitable for oral gavage. Intravenous administration was used to determine the absolute bioavailability.
- Vepdegestrant (ARV-471): Vepdegestrant was administered orally via gavage. For intravenous administration, the compound was dissolved in an appropriate vehicle.

Blood Sampling:

- Following drug administration, blood samples were collected at predetermined time points via appropriate methods for each species (e.g., tail vein, retro-orbital sinus, or jugular vein).
- Plasma was separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method:

- Quantification: Plasma concentrations of the compounds were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][6][7]
- Method Validation: The LC-MS/MS methods were validated for linearity, accuracy, precision, and stability to ensure reliable quantification.[5][7]

Pharmacokinetic Analysis:

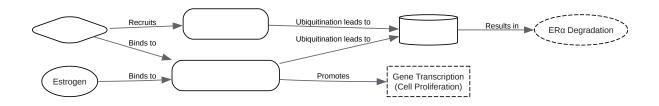
- Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (T½), were calculated using non-compartmental analysis.
- Oral bioavailability (F%) was calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.





Signaling Pathway and Experimental Workflow

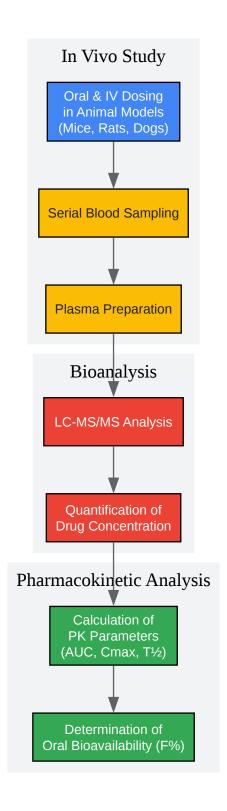
The following diagrams illustrate the targeted signaling pathway of **ERD-3111** and the general experimental workflow for determining its oral bioavailability.



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Caption: Targeted degradation of Estrogen Receptor α by **ERD-3111**.





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Caption: Experimental workflow for oral bioavailability determination.



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